4,5-Dimethylpyrrolidin-2-one

説明

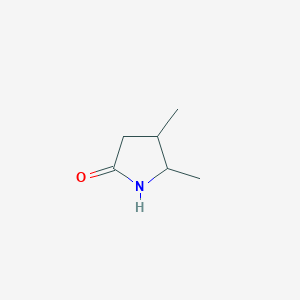

4,5-Dimethylpyrrolidin-2-one (CAS RN: 86240-37-1) is a cyclic amide with the molecular formula C₆H₁₁NO (molecular weight: 113.16 g/mol). It belongs to the pyrrolidinone family, characterized by a five-membered lactam ring. The compound is commercially available in quantities ranging from 100 mg to 1 g . Its structure features methyl substituents at the 4- and 5-positions of the pyrrolidinone ring, which influence steric and electronic properties, making it distinct from other substituted pyrrolidinones.

特性

IUPAC Name |

4,5-dimethylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-4-3-6(8)7-5(4)2/h4-5H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLVRPKEOGBFHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86240-37-1 | |

| Record name | 4,5-dimethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethyl-1,3-diaminopropane with a carbonyl compound, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

化学反応の分析

Types of Reactions: 4,5-Dimethylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The methyl groups at the 4 and 5 positions can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyrrolidinone derivatives depending on the electrophile used.

科学的研究の応用

Enhancing Monoclonal Antibody Production

Recent studies have highlighted the role of 4,5-dimethylpyrrolidin-2-one in improving the production of monoclonal antibodies (mAbs) in recombinant Chinese hamster ovary (CHO) cells.

- Mechanism of Action : The compound was found to suppress cell growth while increasing the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate (ATP) during mAb production. This dual effect leads to enhanced productivity without compromising cell viability .

- Impact on Glycosylation : Additionally, it was shown to reduce galactosylation levels on mAbs, which is crucial for the quality attributes of therapeutic antibodies. This suggests that this compound can be utilized to fine-tune glycan profiles in biopharmaceuticals .

Therapeutic Potential Against Infectious Diseases

The compound has been explored for its potential as a therapeutic agent against various pathogens.

- Antitubercular Properties : A series of derivatives based on this compound were synthesized and evaluated for antibacterial activity against Mycobacterium tuberculosis. Some derivatives exhibited significant inhibition against dihydrofolate reductase and enoyl-acyl carrier protein reductase enzymes, indicating their potential as anti-tuberculosis agents .

- Inhibition of Viral Replication : In the context of viral infections such as SARS-CoV-2, compounds derived from this compound have shown promise in inhibiting viral replication in cellular models. This highlights its potential utility in developing antiviral therapies .

Antibacterial Applications

The antibacterial properties of this compound have been investigated through various studies.

- Activity Against Pathogenic Bacteria : Compounds synthesized from this pyrrolidinone scaffold demonstrated effective antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus. The structure–activity relationship studies indicated that modifications to the core structure could enhance antibacterial efficacy .

Data Summary

The following table summarizes key findings regarding the applications of this compound across different studies:

Case Study 1: Monoclonal Antibody Production

In a study focused on optimizing mAb production using CHO cells, the introduction of this compound resulted in a 1.5-fold increase in final mAb concentration compared to control conditions. The study emphasized the compound's ability to maintain cell viability while enhancing productivity.

Case Study 2: Antitubercular Activity

A series of derivatives were synthesized from this compound and tested against Mycobacterium tuberculosis. The most effective compounds showed promising results in inhibiting both dihydrofolate reductase and enoyl ACP reductase enzymes, indicating their potential as new antitubercular agents.

作用機序

The mechanism of action of 4,5-Dimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Structural Isomers and Derivatives

The following table summarizes key structural and commercial differences between 4,5-dimethylpyrrolidin-2-one and related compounds:

Key Differences in Properties and Reactivity

5,5-Dimethylpyrrolidin-2-one (CAS 5165-28-6) has geminal methyl groups at the 5-position, creating a rigid structure that may enhance thermal stability .

Polarity and Solubility: 4-Hydroxy-5,5-dimethylpyrrolidin-2-one (CAS 143359-81-3) contains a hydroxyl group, increasing polarity and water solubility compared to non-hydroxylated analogues. This makes it suitable for applications requiring hydrophilic interactions . 3-(3-Hydroxypropyl)-5,5-dimethylpyrrolidin-2-one (CAS 2374126-95-9) combines a hydroxypropyl chain with dimethyl substitution, further enhancing solubility in polar solvents .

Reactivity in Synthesis: The methyl groups in this compound may hinder coupling reactions compared to less hindered derivatives. For example, derivatives like 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one () utilize substituted pyrrolidinones as intermediates, where steric effects dictate reaction pathways .

Safety Profiles :

- 4-Hydroxy-5,5-dimethylpyrrolidin-2-one carries hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) due to its hydroxyl group . In contrast, this compound’s safety data is less documented but may share similar risks due to structural similarity.

生物活性

4,5-Dimethylpyrrolidin-2-one (DMP) is a cyclic amide with notable biological activities that have garnered attention in various fields, including medicinal chemistry and biopharmaceuticals. This compound is structurally related to other pyrrolidine derivatives, which have been studied for their potential therapeutic applications, including antimicrobial, anticancer, and immunomodulatory effects. This article explores the biological activity of DMP through a review of recent studies, highlighting its mechanisms of action, case studies, and relevant data tables.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a five-membered ring with two methyl groups on the 4th and 5th positions and a carbonyl group at position 2.

1. Antimicrobial Activity

Research indicates that DMP exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these strains were found to be 187 μg/ml and >1000 μg/ml, respectively . Additionally, it displayed potent activity against fungal pathogens such as Aspergillus niger, with an MIC value of 1 μg/ml .

| Microorganism | MIC (μg/ml) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 187 | 10.3 |

| Klebsiella pneumoniae | 220 | 10.3 |

| Staphylococcus aureus | >1000 | 4.4 |

| Bacillus subtilis | 850 | 2.6 |

| Aspergillus niger | 1 | 28 |

2. Anticancer Activity

DMP has shown promising anticancer properties in vitro. In studies using human lung adenocarcinoma (A549) cells, DMP demonstrated cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin. The compound's structure was found to influence its potency, with specific modifications leading to enhanced activity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

| Compound | Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|---|

| DMP | A549 | 66 | 100 |

| Cisplatin | A549 | Varies | Standard |

3. Immunomodulatory Effects

DMP has been investigated for its role in enhancing monoclonal antibody production in cell cultures. A study reported that supplementation with DMP led to increased cell-specific productivity and improved viability in CHO cells during monoclonal antibody production processes . The compound was observed to suppress cell growth while enhancing glucose uptake and ATP levels.

Case Study 1: Monoclonal Antibody Production

In a controlled study involving CHO cells, the addition of DMP resulted in a significant increase in monoclonal antibody yield from an initial concentration of approximately 700 mg/L to over 1,098 mg/L under optimized conditions . The findings suggest that DMP can be utilized as an additive in bioprocessing to enhance productivity.

Case Study 2: Antimicrobial Efficacy

A marine-derived strain of Streptomyces was found to produce DMP with notable antimicrobial properties against both bacterial and fungal pathogens. The extraction and purification processes revealed that the compound could serve as a potential lead for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。